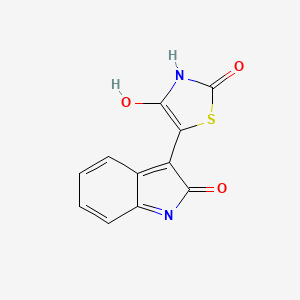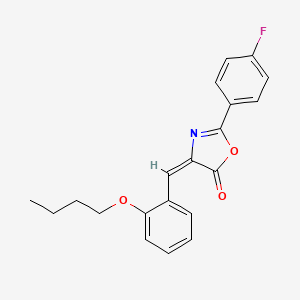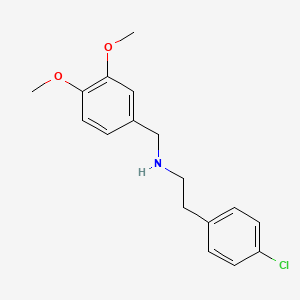
1-(4-biphenylyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride
説明
1-(4-biphenylyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride, also known as Bisoprolol, is a selective beta-1 receptor blocker that is commonly used to treat hypertension, heart failure, and angina. It is a white crystalline powder that is soluble in water and has a molecular weight of 325.86 g/mol. Bisoprolol is a widely used drug due to its effectiveness in treating cardiovascular diseases. In
作用機序
1-(4-biphenylyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride works by selectively blocking the beta-1 receptors in the heart, which reduces the heart rate and contractility. This leads to a decrease in myocardial oxygen demand and an improvement in cardiac function. 1-(4-biphenylyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride also has vasodilatory effects, which can reduce blood pressure and improve blood flow to the heart.
Biochemical and Physiological Effects:
1-(4-biphenylyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has several biochemical and physiological effects on the body. It reduces heart rate, blood pressure, and myocardial oxygen demand, which can improve cardiac function. 1-(4-biphenylyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride also decreases the release of renin, which can lower blood pressure. In addition, 1-(4-biphenylyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been found to improve endothelial function and reduce oxidative stress.
実験室実験の利点と制限
1-(4-biphenylyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action, making it a useful tool for studying cardiovascular diseases. 1-(4-biphenylyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride is also relatively safe and well-tolerated, which makes it suitable for long-term studies. However, 1-(4-biphenylyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has some limitations for lab experiments. It can interact with other drugs and can have different effects on different populations, such as elderly patients or patients with renal impairment.
将来の方向性
There are several future directions for the study of 1-(4-biphenylyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride. One area of research is the use of 1-(4-biphenylyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride in combination with other drugs for the treatment of cardiovascular diseases. Another area of research is the investigation of the effects of 1-(4-biphenylyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride on other diseases, such as migraine and anxiety. In addition, there is a need for further studies on the long-term effects of 1-(4-biphenylyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride and its safety in different populations. Finally, the development of new formulations and delivery methods of 1-(4-biphenylyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride could improve its efficacy and patient compliance.
科学的研究の応用
1-(4-biphenylyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been extensively studied for its therapeutic effects on cardiovascular diseases. It has been shown to reduce mortality and morbidity in patients with heart failure, improve left ventricular function, and decrease the risk of hospitalization. 1-(4-biphenylyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has also been found to be effective in treating hypertension and angina. In addition, 1-(4-biphenylyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been studied for its potential use in the treatment of other diseases such as migraine, anxiety, and hyperthyroidism.
特性
IUPAC Name |
1-(4-phenylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2.ClH/c21-18(14-20-12-4-5-13-20)15-22-19-10-8-17(9-11-19)16-6-2-1-3-7-16;/h1-3,6-11,18,21H,4-5,12-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAIGUSHEMNOSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Biphenylyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B4848078.png)


![2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4848093.png)
![7-benzyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4848097.png)
![N-(3-acetylphenyl)-N-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B4848112.png)
![2-amino-5-{[5-(3-chlorophenyl)-2-furyl]methylene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B4848119.png)
![2-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4848125.png)
![4-allyl-3-[4-(cyclopentyloxy)phenyl]-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4848128.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4848147.png)
![6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-1-naphthyl-1,3,5-triazine-2,4-diamine](/img/structure/B4848151.png)